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Adverse Events by Dose vs. Placebo
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Adverse Event

Upadacitinib 15 mg
vs Placebo

Upadacitinib 30 mg
vs Placebo

Dose-Dependent
Relationship

Any Adverse Event

Hepatic Disorder

Neutropenia

Ache

Herpes Zoster

Increased Creatine
Phosphokinase (CPK)

Lymphopenia

Any Infection

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

No significant

difference [1]

No significant
difference [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Significantly higher [1]

Not Specified

Yes [1]

Yes [1]

Yes [1]

Not Specified

Not Specified

Not Specified

Not Specified
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Upadacitinib 15 mg Upadacitinib 30 mg Dose-Dependent
Adverse Event ) )
vs Placebo vs Placebo Relationship

Serious Infection No significant Significantly higher [1]  Not Specified
difference [1]

Adverse Events with No Significant Association

The same 2025 meta-analysis found that, across the included trials, upadacitinib treatment was not

significantly associated with an elevated risk of the following serious AEs compared to placebo [1]:

¢ Renal dysfunction

¢ Non-melanoma skin cancer (NMSC)

e Major Adverse Cardiovascular Events (MACE)
¢ Venous Thromboembolic Events (VTE)

Detailed Methodologies of Key Studies

For research and development professionals, understanding the experimental design of the foundational
studies is crucial. The following table outlines the protocols of the core analysis and a representative long-

term extension study.

Systematic Review & Meta-Analysis SELECT-NEXT Long-Term
Study Component

[1] Extension (LTE) [2]
Objective Assess safety profile & dose- Evaluate long-term efficacy and
dependent AEs of upadacitinib [1]. safety of upadacitinib over 5

years in RA patients [2].

Data Sources PubMed, EMBASE, Cochrane Library = Data from the Phase 3 SELECT-
[1]. NEXT trial and its LTE [2].

Study Selection RCTs with safety data on upadacitinib  Patients with RA and inadequate
15 mg or 30 mg vs. placebo in response to csDMARDs [2].

autoimmune diseases [1].
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Study Component

Patients & Exposure

Intervention/Comparator

Safety Outcomes

Statistical Analysis

Systematic Review & Meta-Analysis

[1]

18 RCTs; 9,547 patients (5,907 on
upadacitinib; 3,640 on placebo) [1].

Upadacitinib 15 mg & 30 mg vs.
Placebo [1].

AEs, serious AEs, AEs leading to
discontinuation, specific AEs (e.qg.,
infections, hepatic, renal, MACE, VTE,
etc.) [1].

Pooled Risk Ratios (RR) using
Mantel-Haenszel method;
fixed/random-effects models based on
heterogeneity (12) [1].

SELECT-NEXT Long-Term
Extension (LTE) [2]

611 patients entered the LTE;
total treatment up to 5 years [2].

Upadacitinib 15 mg or 30 mg QD;
patients initially on placebo
switched to UPA at week 12 [2].

Treatment-emergent AEs
(TEAES), laboratory parameters,
MACE, VTE, malignancies [2].

Descriptive analysis of AEs and
efficacy outcomes; exposure-
adjusted event rates (EAERS) for
safety [2].

Upadacitinib Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of Upadacitinib and the logical flow for

evaluating its safety, from cellular pathway to clinical trial assessment.
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Safety Assessment

Click to download full resolution via product page

This diagram shows how upadacitinib's selective JAK1 inhibition disrupts the JAK-STAT signaling

pathway to reduce inflammation, which can also lead to dose-dependent adverse events monitored via

specific laboratory parameters [1] [3].

Laboratory Parameters and Clinical Monitoring

Long-term integrated data from the RA clinical program (up to 6.5 years) supports the safety profile and

details specific laboratory changes that inform clinical monitoring protocols [4]:
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e Hematological Impact: Decreases in mean hemoglobin, neutrophil, and lymphocyte counts
were observed. Grade 3/4 changes occurred in some patients [4].

¢ Hepatic and Muscle Enzymes: Increases in mean liver enzymes (ALT/AST) and creatine
phosphokinase (CPK) were noted [4].

e Lipid Levels: Increases in total cholesterol, LDL, and HDL were seen, though the LDL/HDL ratio
remained stable for the 15 mg dose [4].

e Event Rates: The exposure-adjusted event rate (EAER) for hepatic disorders was 9.7 E/100 PY
with UPA 15 mg. Anemia and neutropenia rates were 3.1-4.3 and 1.7-5.0 E/100 PY across
treatments, respectively [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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